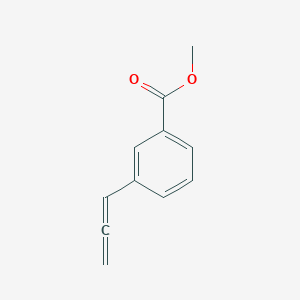
Methyl 3-(propa-1,2-dien-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(丙-1,2-二烯-1-基)苯甲酸甲酯: 是一种有机化合物,分子式为C11H10O2 。它是苯甲酸的衍生物,羧基上的氢原子被甲基取代,苯环在第三位被丙-1,2-二烯-1-基取代。
准备方法
合成路线和反应条件:
酯化反应: 制备3-(丙-1,2-二烯-1-基)苯甲酸甲酯的一种常用方法是将3-(丙-1,2-二烯-1-基)苯甲酸与甲醇在酸催化剂(如硫酸或盐酸)存在下进行酯化反应。该反应通常在回流条件下进行,以确保完全转化。
傅-克烷基化反应: 另一种合成路线涉及在路易斯酸催化剂(如氯化铝)存在下,用丙-1,2-二烯对苯甲酸甲酯进行傅-克烷基化反应。该方法允许将丙-1,2-二烯-1-基直接引入苯环。
工业生产方法: 3-(丙-1,2-二烯-1-基)苯甲酸甲酯的工业生产可能涉及使用连续流动反应器进行大规模酯化工艺,以优化产率和效率。催化剂和反应条件的选择可以针对获得高纯度和最小化副产物进行调整。
化学反应分析
反应类型:
氧化: 3-(丙-1,2-二烯-1-基)苯甲酸甲酯可以发生氧化反应,生成相应的羧酸或酮。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 化合物的还原会导致醇或烷烃的生成。典型的还原剂包括氢化铝锂和硼氢化钠。
取代: 该化合物可以参与亲电芳香取代反应,其中丙-1,2-二烯-1-基可以被其他取代基(如卤素或硝基)取代。常见的试剂包括卤素(氯、溴)和硝化剂(硝酸)。
常见的试剂和条件:
氧化: 水溶液中的高锰酸钾,乙酸中的三氧化铬。
还原: 乙醚中的氢化铝锂,甲醇中的硼氢化钠。
取代: 在路易斯酸催化剂存在下的氯气,硫酸中的硝酸。
主要生成物:
氧化: 生成3-(丙-1,2-二烯-1-基)苯甲酸或相应的酮。
还原: 生成3-(丙-1,2-二烯-1-基)苯甲醇或烷烃。
取代: 生成3-(丙-1,2-二烯-1-基)苯甲酸甲酯的卤代或硝化衍生物。
科学研究应用
化学:
复杂分子的合成: 3-(丙-1,2-二烯-1-基)苯甲酸甲酯可用作合成更复杂有机分子(包括药物和农药)的砌块。
催化: 该化合物可以作为催化反应中的配体或底物,促进碳-碳键和碳-杂原子键的形成。
生物学和医学:
药物开发: 该化合物独特的结构使其成为药物开发的潜在候选药物,特别是在设计新型抗炎药或抗癌药方面。
生物探针: 3-(丙-1,2-二烯-1-基)苯甲酸甲酯可以用作探针来研究酶-底物相互作用和代谢途径。
工业:
聚合物生产: 该化合物可用作单体或共聚单体,生产具有独特性能的专用聚合物。
香料和香精行业: 由于其芳香性,3-(丙-1,2-二烯-1-基)苯甲酸甲酯可以用作合成香料和香精的中间体。
作用机理
3-(丙-1,2-二烯-1-基)苯甲酸甲酯的作用机理取决于其具体应用。在催化反应中,该化合物可能充当配体,与金属中心配位以促进键的形成。在生物系统中,该化合物可能与特定的酶或受体相互作用,调节其活性并产生所需的治疗效果。丙-1,2-二烯-1-基可以发生各种化学转化,这有助于该化合物具有反应性和多功能性。
作用机制
The mechanism of action of methyl 3-(propa-1,2-dien-1-yl)benzoate depends on its specific application. In catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate bond formation. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The propa-1,2-dien-1-yl group can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.
相似化合物的比较
类似化合物:
3-(3-羟基丙-1-炔-1-基)苯甲酸甲酯: 该化合物具有类似的结构,但含有羟基而不是丙-1,2-二烯-1-基。
3-(丙-1,2-二烯-1-基)苯甲酸甲酯: 该化合物在结构上相似,但在苯环上具有不同的取代基。
独特性: 3-(丙-1,2-二烯-1-基)苯甲酸甲酯因丙-1,2-二烯-1-基的存在而具有独特性,该基团赋予其独特的反应性和潜在应用。该化合物能够进行各种化学转化,使其成为有机合成和工业应用中宝贵的中间体。
属性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
InChI |
InChI=1S/C11H10O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h4-8H,1H2,2H3 |
InChI 键 |
WPXRJLNMPOJUAT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC(=C1)C=C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)
![[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)

![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)

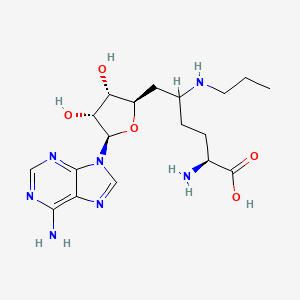
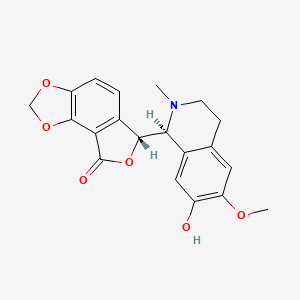
![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
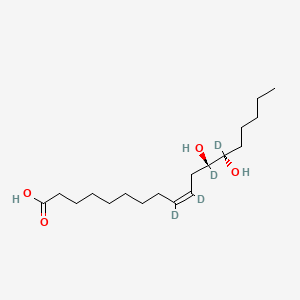
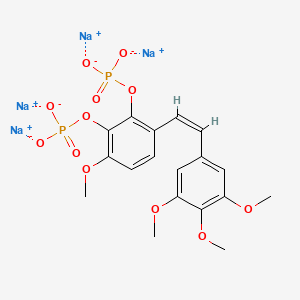
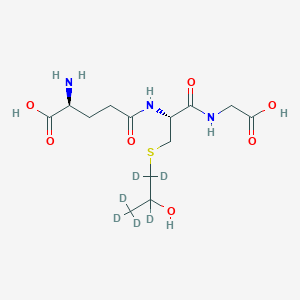
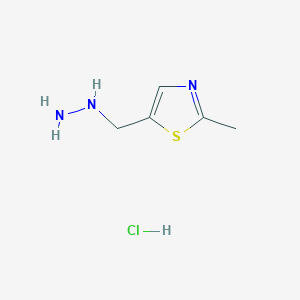
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)

